molecular formula C20H15N3O B224107 3-(4-Methylphenyl)-2-pyridin-3-ylquinazolin-4-one

3-(4-Methylphenyl)-2-pyridin-3-ylquinazolin-4-one

Cat. No.: B224107
M. Wt: 313.4 g/mol
InChI Key: OKOMERYGOHLZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)-2-pyridin-3-ylquinazolin-4-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 4-methylphenyl group at the 3-position and a pyridinyl group at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-2-pyridin-3-ylquinazolin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methylbenzoyl chloride with 2-aminopyridine to form an intermediate, which is then cyclized to yield the desired quinazolinone. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl ring, where halogenation or alkylation can occur.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or halogenating agents like N-bromosuccinimide.

Major Products:

    Oxidation: Formation of 3-(4-carboxyphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone.

    Reduction: Formation of 3-(4-methylphenyl)-2-(3-pyridinyl)-4-hydroxyquinazoline.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, 3-(4-Methylphenyl)-2-pyridin-3-ylquinazolin-4-one is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in enzyme-related studies.

Medicine: The compound has been explored for its potential therapeutic properties. It exhibits anti-inflammatory, anticancer, and antimicrobial activities. Researchers are investigating its mechanism of action and its potential as a lead compound for drug development.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2-pyridin-3-ylquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor.

Comparison with Similar Compounds

    2-(3-pyridinyl)-4(3H)-quinazolinone: Lacks the 4-methylphenyl group, which may affect its biological activity.

    3-(4-methylphenyl)-4(3H)-quinazolinone: Lacks the pyridinyl group, which may influence its reactivity and applications.

    2-(4-methylphenyl)-4(3H)-quinazolinone: Similar structure but with different substitution patterns, leading to variations in properties.

Uniqueness: 3-(4-Methylphenyl)-2-pyridin-3-ylquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-methylphenyl and 3-pyridinyl groups enhances its potential for diverse applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-pyridin-3-ylquinazolin-4-one

InChI

InChI=1S/C20H15N3O/c1-14-8-10-16(11-9-14)23-19(15-5-4-12-21-13-15)22-18-7-3-2-6-17(18)20(23)24/h2-13H,1H3

InChI Key

OKOMERYGOHLZPI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CN=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CN=CC=C4

Origin of Product

United States

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